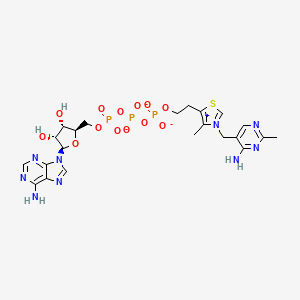

Adenosine thiamine triphosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28N9O13P3S-2 |

|---|---|

Molecular Weight |

751.5 g/mol |

IUPAC Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C22H30N9O13P3S/c1-11-15(48-10-30(11)6-13-5-25-12(2)29-19(13)23)3-4-40-45(34,35)43-47(38,39)44-46(36,37)41-7-14-17(32)18(33)22(42-14)31-9-28-16-20(24)26-8-27-21(16)31/h5,8-10,14,17-18,22,32-33H,3-4,6-7H2,1-2H3,(H6-,23,24,25,26,27,29,34,35,36,37,38,39)/p-2/t14-,17-,18-,22-/m1/s1 |

InChI Key |

FGOYXNBJKMNPDH-SAJUPQAESA-L |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Isomeric SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Synonyms |

adenosine thiamine triphosphate AThTP cpd |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Adenosine Thiamine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine thiamine triphosphate (AThTP), a naturally occurring thiamine adenine nucleotide, represents a fascinating yet enigmatic molecule at the intersection of vitamin metabolism and cellular signaling. First identified in Escherichia coli, this unique compound is also present in a range of eukaryotic organisms, including mammals, albeit at significantly lower concentrations. While its precise physiological roles are still under active investigation, emerging evidence points towards its involvement in cellular stress responses and the regulation of DNA repair pathways. This technical guide provides a comprehensive overview of the current understanding of AThTP, detailing its discovery, biosynthesis, and known biological functions, with a particular focus on its inhibitory action on Poly(ADP-ribose) polymerase-1 (PARP-1). This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound (AThTP), also known as thiaminylated adenosine triphosphate, is a unique nucleotide derivative composed of an adenosine monophosphate (AMP) moiety linked to thiamine diphosphate (ThDP). Its discovery in Escherichia coli, where it can constitute up to 15-20% of the total thiamine content under conditions of carbon starvation, marked a significant advancement in our understanding of thiamine metabolism.[1][2][3] In eukaryotic organisms, including yeast, higher plants, and various animal tissues such as muscle, heart, brain, kidneys, and liver of mice, AThTP is present at much lower concentrations.[1] The function of AThTP is not fully elucidated, but it is known to inhibit the activity of PARP-1, an enzyme crucial for DNA repair and genomic stability.[1]

Biosynthesis of this compound

In Escherichia coli, AThTP is synthesized from thiamine diphosphate (ThDP) and either adenosine triphosphate (ATP) or adenosine diphosphate (ADP). This reaction is catalyzed by the enzyme thiamine diphosphate adenylyl transferase.[1][3]

The enzymatic reaction is as follows:

ThDP + ATP(ADP) ⇌ AThTP + PPi(Pi)

This synthesis is notably upregulated under conditions of metabolic stress, such as carbon starvation, suggesting a role for AThTP as a signaling molecule in response to nutrient deprivation.[1]

Kinetic Properties of Thiamine Diphosphate Adenylyl Transferase

The enzyme responsible for AThTP synthesis in E. coli exhibits distinct kinetic properties. It has a high Michaelis constant (Km) for ThDP, estimated to be around 5 mM, indicating a relatively low affinity for this substrate.[4][5] The saturation curve for ADP is sigmoidal, with a Hill coefficient of 2.1 and an S0.5 value of 0.08 mM, suggesting cooperative binding of ADP.[4][5] The optimal pH for the enzyme's activity is between 6.5 and 7.0.[4][5]

| Parameter | Value | Organism |

| Km for ThDP | ~5 mM | E. coli |

| S0.5 for ADP | 0.08 mM | E. coli |

| Hill Coefficient (ADP) | 2.1 | E. coli |

| Optimal pH | 6.5 - 7.0 | E. coli |

Biological Function: Inhibition of PARP-1

A significant breakthrough in understanding the biological role of AThTP has been the discovery of its inhibitory effect on Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks.

The Role of PARP-1 in DNA Damage Response

Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site. This binding activates PARP-1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate. These PAR chains then recruit other DNA repair proteins to the site of damage, facilitating the repair process.

dot

Caption: AThTP's role in the PARP-1 signaling pathway.

Quantitative Analysis of PARP-1 Inhibition by AThTP

While the precise IC50 value for AThTP's inhibition of PARP-1 is not yet definitively established in the literature, initial studies have shown significant inhibition at a concentration of 10 µM. Further research is required to determine the exact kinetic parameters of this inhibition.

| Inhibitor | Target | IC50 | Notes |

| AThTP | PARP-1 | ~10 µM (Significant Inhibition) | Further studies are needed for a precise IC50 value. |

Experimental Protocols

Chemical Synthesis of this compound

AThTP can be chemically synthesized by the condensation of adenosine diphosphate (ADP) and thiamine diphosphate (ThDP).[6] An improved procedure involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[6] More recent methods have also been proposed to enhance the synthesis and purification of AThTP.[6][7]

General Protocol Outline:

-

Reactant Preparation: Dissolve ThDP and ADP in an appropriate solvent.

-

Coupling Reaction: Add DCC to the solution to catalyze the formation of the triphosphate linkage.

-

Purification: The resulting AThTP can be purified using chromatographic techniques, such as low-pressure chromatography.[8]

-

Characterization: The purified AThTP should be analyzed by mass spectrometry, HPLC, and UV/fluorescence spectroscopy to confirm its identity and purity.[8]

Assay for Thiamine Diphosphate Adenylyl Transferase Activity

The activity of thiamine diphosphate adenylyl transferase can be determined by measuring the rate of AThTP synthesis.

Standard Incubation Mixture:

-

50 mM Sodium maleate, pH 6.5

-

1 mM ADP

-

0.1 mM ThDP

-

10 mM MgSO4

-

Enzyme preparation

-

Activator solution

Procedure:

-

Combine the components of the standard incubation mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).[4]

-

Stop the reaction by adding 12% trichloroacetic acid (TCA).[4]

-

Extract the acid with diethyl ether.[4]

-

Quantify the amount of AThTP produced using High-Performance Liquid Chromatography (HPLC).[4]

dot

Caption: Workflow for the thiamine diphosphate adenylyl transferase assay.

Future Directions and Conclusion

The study of this compound is a rapidly evolving field. While its role as a PARP-1 inhibitor provides a crucial piece of the puzzle, many questions remain. Future research should focus on:

-

Determining the precise physiological concentrations of AThTP in various tissues under different conditions. This will be critical for understanding its physiological relevance.

-

Elucidating the detailed kinetic parameters of PARP-1 inhibition by AThTP. This will provide insights into the mechanism of action and potential for therapeutic development.

-

Identifying other potential protein targets of AThTP. It is plausible that AThTP interacts with other proteins involved in cellular metabolism and signaling.

-

Investigating the regulation of thiamine diphosphate adenylyl transferase activity. Understanding how the synthesis of AThTP is controlled will provide further clues about its function.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB029616) - FooDB [foodb.ca]

- 3. Adenosine_thiamine_triphosphate [chemeurope.com]

- 4. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, physico-chemical properties and effect of this compound on vitamin B1 metabolism in the liver of alloxan diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Guide to Thiamine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine triphosphate (ThTP) is a naturally occurring molecule found across all domains of life, from bacteria to mammals. First chemically synthesized in 1948, its biological role has remained a subject of intense investigation and debate for over six decades. Initially believed to be a neuroactive compound, emerging evidence suggests a more ubiquitous function in cellular signaling and energy metabolism. This in-depth technical guide provides a comprehensive overview of the discovery, history, and current understanding of ThTP. It details quantitative data on its distribution, outlines key experimental methodologies for its study, and visualizes its known metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers actively engaged in the study of thiamine metabolism and for professionals in drug development exploring novel therapeutic avenues related to cellular energy and signaling pathways.

Discovery and History: Unraveling the Existence of a Novel Thiamine Ester

The journey of thiamine triphosphate (ThTP) began in the laboratory with its chemical synthesis in 1948, a time when adenosine triphosphate (ATP) was the only known organic triphosphate of biological significance.[1] The first suggestion of its natural occurrence came from studies on rat liver and baker's yeast.[1] These early investigations relied on paper chromatography to separate ThTP from other thiamine derivatives, followed by oxidation to the fluorescent thiochrome compounds for detection.[1]

For a long time, ThTP was considered a compound with a specific role in nerve excitability, a hypothesis that has not been definitively confirmed.[1][2] The development of more sensitive and quantitative methods, such as high-performance liquid chromatography (HPLC), revealed that ThTP constitutes a much smaller fraction of the total thiamine pool in animal tissues than initially thought, generally less than 10%.[1] Despite its low abundance, its widespread presence in organisms ranging from bacteria and fungi to plants and animals points towards a fundamental, yet still incompletely understood, physiological role.[1][3]

Quantitative Distribution of Thiamine Triphosphate

The concentration of ThTP varies significantly across different organisms, tissues, and even within subcellular compartments. Its levels are tightly regulated by the balance between its synthesis and hydrolysis.[3] In some organisms, like E. coli, ThTP accumulation is a transient response to specific metabolic stresses, such as amino acid starvation in the presence of glucose.[1] In contrast, mammalian cells exhibit a constitutive but low-level production of ThTP.[3]

The following tables summarize the available quantitative data on ThTP concentrations in various biological samples.

Table 1: Thiamine Triphosphate Concentration in Human Tissues

| Tissue | ThTP (pmol/mg protein) | % of Total Thiamine |

| Frontal Cortex | 0.8 ± 0.2 | 1.9 ± 0.5 |

| Cerebellum | 1.2 ± 0.3 | 2.5 ± 0.6 |

| Heart (Left Ventricle) | 0.5 ± 0.1 | 1.5 ± 0.4 |

| Skeletal Muscle | 1.5 ± 0.4 | 4.0 ± 1.0 |

| Liver | 0.3 ± 0.1 | 0.8 ± 0.2 |

| Kidney | 0.4 ± 0.1 | 1.1 ± 0.3 |

Data adapted from Gangolf et al., 2010.[4][5]

Table 2: Thiamine Phosphate Esters in Human Whole Blood

| Thiamine Derivative | Concentration (nmol/L) |

| Thiamine | 5 - 15 |

| Thiamine Monophosphate (TMP) | 5 - 20 |

| Thiamine Diphosphate (TDP) | 70 - 180 |

| Thiamine Triphosphate (ThTP) | 3 - 15 |

Data compiled from multiple sources.[6][7][8]

Table 3: Thiamine Triphosphate in Other Organisms

| Organism/Tissue | Condition | ThTP Concentration/Level |

| Escherichia coli | Amino acid starvation | Accumulates to ~5-7% of cellular ThDP (approx. 5 nmol/g cells) |

| Pig Skeletal Muscle | Normal | Can exceed 70% of total thiamine |

Data from various studies.[3][6][9]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of ThTP and its related enzymes.

Extraction and Quantification of Thiamine Triphosphate by HPLC

This protocol is a standard method for the analysis of thiamine and its phosphate esters in biological samples.

1. Sample Preparation and Extraction:

-

Tissue Homogenization: Homogenize frozen tissue samples in 10-15 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA).[10]

-

Protein Precipitation: Incubate the homogenate on ice for 15-20 minutes to ensure complete protein precipitation.[10]

-

Centrifugation: Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.[10]

-

Supernatant Collection: Carefully collect the clear supernatant, which contains the thiamine esters.[10]

2. Pre-column Derivatization to Thiochromes:

-

To a defined volume of the acidic supernatant, add an equal volume of a freshly prepared alkaline solution of potassium ferricyanide (e.g., 0.05% w/v in 15% w/v NaOH).[11][12] This reaction converts thiamine and its phosphate esters into their highly fluorescent thiochrome derivatives.

-

The reaction is rapid and should be performed immediately before injection into the HPLC system.

3. HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.[11][12]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH 8.5) and an organic modifier like methanol or acetonitrile.[1][12]

-

Detection: Fluorescence detection is used with an excitation wavelength of approximately 365 nm and an emission wavelength of about 435 nm.[1][13]

-

Quantification: ThTP concentration is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of ThTP.[1]

Enzymatic Assays

1. Thiamine Triphosphatase (ThTPase) Activity Assay:

-

Principle: This assay measures the hydrolysis of ThTP to thiamine diphosphate (ThDP). The rate of ThDP formation is quantified.

-

Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl, pH 7.5), MgCl₂, a known concentration of ThTP as the substrate, and the enzyme source (e.g., tissue homogenate or purified enzyme).

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period.

-

Termination: The reaction is stopped by adding an acid, such as TCA.

-

Quantification: The amount of ThDP produced is measured by HPLC as described in section 3.1.

2. ThTP Synthesis by Adenylate Kinase 1 (AK1):

-

Principle: This assay measures the synthesis of ThTP from ThDP and ADP, catalyzed by AK1.

-

Reaction Mixture: The reaction mixture includes a suitable buffer, MgCl₂, ThDP, ADP, and the AK1 enzyme source.

-

Incubation and Termination: Similar to the ThTPase assay, the reaction is incubated at 37°C and terminated with acid.

-

Quantification: The formation of ThTP is quantified by HPLC.

3. ThTP Synthesis by F-type ATPase in Mitochondria:

-

Principle: This assay measures ThTP synthesis in isolated mitochondria, which is dependent on the mitochondrial respiratory chain and the proton motive force.

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., brain) using differential centrifugation.

-

Reaction Conditions: Incubate the isolated mitochondria in a respiration buffer containing a respiratory substrate (e.g., succinate or pyruvate/malate), inorganic phosphate (Pi), and ThDP.[14]

-

Measurement: The synthesis of ThTP in the incubation medium and within the mitochondrial matrix is measured by HPLC after stopping the reaction and separating the mitochondria from the medium.[14]

In Vitro Protein Phosphorylation by ThTP

-

Principle: This assay investigates the ability of ThTP to act as a phosphate donor for protein phosphorylation, using a radiolabeled ThTP analog.

-

Synthesis of [γ-³²P]ThTP: Radiolabeled ThTP is synthesized enzymatically or chemically.

-

Phosphorylation Reaction: Incubate the target protein or cell membrane preparation with [γ-³²P]ThTP in a suitable kinase buffer.[12]

-

Analysis: The phosphorylated proteins are separated by SDS-PAGE, and the incorporation of ³²P is detected by autoradiography or phosphorimaging.[15][16]

Electrophysiological Recording of ThTP-activated Anion Channels

-

Principle: The patch-clamp technique is used to measure the activity of ion channels in the cell membrane in response to ThTP application.

-

Cell Preparation: Use cultured cells or isolated primary cells known to express the anion channel of interest.

-

Patch-Clamp Recording: In the whole-cell or inside-out patch configuration, apply ThTP to the intracellular side of the membrane and record the changes in membrane current.[17]

-

Data Analysis: Analyze the recorded currents to determine the effect of ThTP on channel opening probability, conductance, and kinetics.

Visualizing the Pathways: Metabolism and Signaling

The following diagrams, generated using the DOT language, illustrate the key known pathways involving ThTP.

Thiamine Triphosphate Metabolism

Caption: Overview of Thiamine Triphosphate (ThTP) metabolism.

Proposed Signaling Roles of Thiamine Triphosphate

Caption: Proposed signaling functions of Thiamine Triphosphate (ThTP).

Experimental Workflow for ThTP Quantification

Caption: Experimental workflow for ThTP quantification by HPLC.

Conclusion and Future Directions

Thiamine triphosphate, once a molecule in search of a function, is now recognized as a key player in cellular metabolism and signaling. While significant progress has been made in understanding its synthesis, hydrolysis, and distribution, many questions remain. The precise physiological roles of ThTP in different tissues and organisms are still being elucidated. The potential involvement of ThTP in pathological conditions, particularly neurodegenerative diseases, warrants further investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate future research in this exciting and evolving field. The development of specific inhibitors for ThTP-metabolizing enzymes and high-affinity molecular probes for its detection will be crucial tools in unraveling the full spectrum of its biological functions and exploring its potential as a therapeutic target.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. labmed.org.uk [labmed.org.uk]

- 3. Nutritional Assessment: Thiamine [nutritionalassessment.org]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Subcellular fractionation protocol [abcam.com]

- 12. mdpi.com [mdpi.com]

- 13. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiamine triphosphate synthesis in rat brain occurs in mitochondria and is coupled to the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. revvity.com [revvity.com]

- 17. Patch Clamp Protocol [labome.com]

Adenosine Thiamine Triphosphate (AThTP) in E. coli Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the role of adenosine thiamine triphosphate (AThTP), a unique thiamine derivative, in the metabolic landscape of Escherichia coli. It details the enzymatic synthesis, regulatory mechanisms, and purported functions of AThTP, with a focus on its emergence as a key signaling molecule in response to metabolic stress.

Introduction

Thiamine (Vitamin B1) is essential for all living organisms, primarily serving as the precursor for the cofactor thiamine diphosphate (ThDP), which is critical for central carbon metabolism. Beyond ThDP, E. coli synthesizes two triphosphorylated derivatives: thiamine triphosphate (ThTP) and the more recently discovered this compound (AThTP).[1] Unlike ThDP, these molecules are not known to function as enzymatic cofactors but are instead believed to act as cellular signals in response to specific stresses.[2][3]

AThTP was first identified in E. coli and is observed to accumulate under conditions of carbon starvation, where it can constitute up to 15-20% of the total thiamine pool.[4] Its synthesis is tightly regulated and occurs under distinct metabolic conditions compared to ThTP, which accumulates in response to amino acid starvation in the presence of a carbon source.[2][5] This guide explores the biochemical pathways and physiological conditions governing AThTP metabolism in E. coli.

Biosynthesis of this compound

The synthesis of AThTP in E. coli is catalyzed by a soluble, high molecular mass enzyme complex tentatively named ThDP adenylyl transferase.[6][7] This enzyme facilitates the transfer of an adenylyl group from either adenosine triphosphate (ATP) or adenosine diphosphate (ADP) to thiamine diphosphate (ThDP).[4][7]

The reaction proceeds as follows: ThDP + ATP → AThTP + PPi or ThDP + ADP → AThTP + Pi

The enzymatic activity is dependent on the presence of divalent metal ions, such as Mg²⁺ or Mn²⁺, and a heat-stable soluble activator found within bacterial extracts.[6][7]

Table 1: Kinetic Properties of ThDP Adenylyl Transferase in E. coli

| Parameter | Value | Conditions |

| pH Optimum | 6.5 - 7.0 | --- |

| Km for ThDP | 5 mM | --- |

| S0.5 for ADP | 0.08 mM | Sigmoidal kinetics (Hill coefficient = 2.1) |

| Enzyme Activity | 4.1 pmol·min⁻¹·mg⁻¹ protein | In crude cell extracts |

Data sourced from Makarchikov et al., 2007.[6]

The high Km for ThDP suggests that the in vivo rate of AThTP synthesis is likely proportional to the concentration of free ThDP.[6][7]

References

- 1. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine_thiamine_triphosphate [chemeurope.com]

- 5. Thiamine triphosphate, a new signal required for optimal growth of Escherichia coli during amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine thiamine triphosphate structure and chemical properties.

An In-depth Technical Guide to Adenosine Thiamine Triphosphate: Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (AThTP), a naturally occurring thiamine adenine nucleotide. It details its molecular structure, chemical properties, and its emerging role as a modulator of significant biological pathways. This document consolidates key data, outlines experimental methodologies, and visualizes its mechanism of action to support further research and drug development efforts.

Molecular Structure and Chemical Identity

This compound is a unique hybrid molecule composed of an adenosine monophosphate (AMP) moiety linked to a thiamine diphosphate (ThDP) moiety through a triphosphate bridge.[1][2] Structurally, it is similar to nicotinamide adenine dinucleotide (NAD+).[1][2]

Chemical Formula: C₂₂H₃₁N₉O₁₃P₃S[1][2]

Molar Mass: 754.52 g·mol⁻¹[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of AThTP is presented in Table 1. These values are critical for understanding its behavior in biological systems and for the development of analytical methods. A 2022 study determined the solution stability, optical spectral properties, and the molar absorption coefficient for AThTP.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Water Solubility | 0.96 g/L | ALOGPS[4] |

| logP | -1.1 | ALOGPS[4] |

| logP | -9.5 | ChemAxon[4] |

| logS | -2.9 | ALOGPS[4] |

| pKa (Strongest Acidic) | 0.9 | ChemAxon[4] |

| pKa (Strongest Basic) | 5.55 | ChemAxon[4] |

| Physiological Charge | -2 | ChemAxon[4] |

| Hydrogen Acceptor Count | 16 | ChemAxon[4] |

| Hydrogen Donor Count | 7 | ChemAxon[4] |

| Polar Surface Area | 323.81 Ų | ChemAxon[4] |

| Rotatable Bond Count | 14 | ChemAxon[4] |

| Refractivity | 165.44 m³·mol⁻¹ | ChemAxon[4] |

| Polarizability | 65.43 ų | ChemAxon[4] |

Biological Significance and Signaling Pathways

AThTP has been identified in a range of organisms, from Escherichia coli, where it can constitute up to 15-20% of total thiamine under carbon starvation, to yeast, plants, and animal tissues, albeit at much lower concentrations.[1][2][5] While its complete physiological role is still under investigation, a significant function that has been identified is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2]

Inhibition of PARP-1

PARP-1 is a key enzyme in DNA repair and cellular stress responses. Its overactivation can lead to depletion of cellular NAD+ and contribute to various pathological conditions.[1] AThTP has been shown to inhibit PARP-1 activity at a concentration of 10 µM.[1][6] This inhibition is thought to be due to the structural resemblance of AThTP to NAD+, the substrate for PARP-1.[1] The inhibition of PARP-1 by AThTP can lead to an increase in cellular NAD+ levels, which in turn can activate sirtuin 1 (SIRT1), a protein involved in regulating mitochondrial metabolism and energy homeostasis.[7]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of AThTP.

Chemical Synthesis of this compound

Several methods for the chemical synthesis of AThTP have been reported.

Method 1: Carbodiimide-mediated Condensation

This method involves the condensation of adenosine diphosphate (ADP) and thiamine diphosphate (ThDP) catalyzed by N,N'-dicyclohexylcarbodiimide (DCC).[8][9]

-

Reactants: Adenosine diphosphate (ADP), Thiamine diphosphate (ThDP), N,N'-dicyclohexylcarbodiimide (DCC).

-

Solvent: Anhydrous dimethylformamide (DMF).

-

Procedure:

-

Dissolve ADP and ThDP in anhydrous DMF.

-

Add DCC to the solution to initiate the condensation reaction.

-

Allow the reaction to proceed at room temperature.

-

Monitor the reaction progress by HPLC.

-

Upon completion, the dicyclohexylurea byproduct is removed by filtration.

-

The resulting AThTP is then purified from the reaction mixture.

-

Method 2: Phosphoroimidazolide Chemistry

This approach utilizes activated phosphate intermediates for a more controlled synthesis.

-

Reactants: Adenosine 5'-phosphoroimidazolide (ImpA) and thiamine pyrophosphate (ThDP), or 5'-AMP and thiamine diphosphate β-P-imidazolide (ImppTh).[9]

-

Reagents: Magnesium chloride (MgCl₂).[9]

-

Solvent: Dimethylformamide (DMF).[9]

-

Procedure (using ImpA and ThDP):

Purification of AThTP

Preparative low-pressure chromatography is a common method for purifying chemically synthesized AThTP.[3]

-

Technique: Low-pressure liquid chromatography.

-

Stationary Phase: Anion exchange resin.

-

Mobile Phase: A salt gradient (e.g., ammonium bicarbonate) is typically used to elute the negatively charged AThTP from the column.

-

Detection: UV absorbance at 260 nm (for the adenine moiety).

-

Procedure:

-

Load the crude reaction mixture onto the equilibrated anion exchange column.

-

Wash the column with a low concentration buffer to remove unreacted starting materials and byproducts.

-

Apply a linear or step gradient of the elution buffer to separate AThTP based on its charge.

-

Collect fractions and analyze for the presence of AThTP using HPLC.

-

Pool the fractions containing pure AThTP and lyophilize to obtain the final product.

-

Analytical Methods

A combination of techniques is used to identify and quantify AThTP.

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is essential for both monitoring reaction progress and quantifying AThTP in biological samples.[3][10]

-

Column: Reversed-phase C18 columns are commonly used for nucleotide separation.[11]

-

Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium) or a phosphate buffer with an organic modifier (e.g., acetonitrile or methanol) is used. For example, a mobile phase of 50 mM potassium hydrogen phosphate (pH 6.80) with isocratic elution can be effective.[11]

-

Detection:

-

UV Detection: Monitoring absorbance at 254 nm or 260 nm.[11]

-

Fluorescence Detection: This is a highly sensitive method for thiamine-containing compounds. It requires pre-column derivatization of AThTP to its fluorescent thiochrome derivative.[8] The thiochrome derivative is then excited at approximately 365 nm and emission is measured at around 433 nm.[12]

-

4.3.2. Mass Spectrometry (MS)

MS is used for the definitive identification and structural confirmation of AThTP.[3][8]

-

Ionization Technique: Electrospray ionization (ESI) is typically used, often in negative ion mode.

-

Analysis:

-

Full Scan MS: To determine the molecular weight of AThTP.

-

Tandem MS (MS/MS): To obtain fragmentation patterns for structural elucidation. The fragmentation of the triphosphate bridge and the characteristic fragments of adenosine and thiamine moieties confirm the identity of the molecule.

-

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

-

Nuclei: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure of synthesized AThTP.[8] ³¹P NMR is particularly useful for confirming the triphosphate linkage.

Conclusion

This compound is an intriguing molecule with significant potential in cellular regulation and as a target for drug development. Its ability to inhibit PARP-1 highlights a novel mechanism by which thiamine derivatives may influence cellular energetics and stress responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological roles of AThTP and its therapeutic applications.

References

- 1. This compound (AThTP) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis, physico-chemical properties and effect of this compound on vitamin B1 metabolism in the liver of alloxan diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB029616) - FooDB [foodb.ca]

- 5. Adenosine_thiamine_triphosphate [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Adenosine Thiamine Triphosphate: A Novel Endogenous Nucleotide in Mammalian Tissues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine thiamine triphosphate (AThTP), a naturally occurring thiaminylated adenine nucleotide, has been identified in various biological systems, from bacteria to mammals.[1][2][3] While its concentration is significantly lower in mammalian tissues compared to microorganisms, its presence in key organs suggests a potential, albeit currently under-investigated, physiological role.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of AThTP in mammalian tissues, presenting quantitative data, detailed experimental protocols for its detection, and insights into its potential biological functions and signaling pathways. The discovery of AThTP's ability to inhibit poly(ADP-ribose) polymerase-1 (PARP-1) opens new avenues for therapeutic exploration.[1][2]

Natural Occurrence and Quantitative Distribution in Mammalian Tissues

AThTP has been detected in various mammalian tissues, although generally in small quantities.[1][2] Its presence has been confirmed in the muscle, heart, brain, kidneys, and liver of mice.[1][2] Studies have also reported the sporadic detection of AThTP in adult human tissues, with a more consistent presence observed in fetal tissues and cultured cell lines.[4]

The following table summarizes the quantitative data on AThTP concentrations in various animal tissues as determined by high-performance liquid chromatography (HPLC).

| Animal | Tissue | AThTP Concentration (pmol/g wet weight) | Reference |

| Mouse | Liver | 2.8 ± 0.5 | --INVALID-LINK-- |

| Kidney | 1.9 ± 0.3 | --INVALID-LINK-- | |

| Heart | 1.5 ± 0.2 | --INVALID-LINK-- | |

| Brain | 1.2 ± 0.2 | --INVALID-LINK-- | |

| Skeletal Muscle | 0.8 ± 0.1 | --INVALID-LINK-- | |

| Rat | Liver | 3.1 ± 0.6 | --INVALID-LINK-- |

| Kidney | 2.2 ± 0.4 | --INVALID-LINK-- | |

| Bovine | Liver | 1.1 ± 0.2 | --INVALID-LINK-- |

| Kidney | Not detected | --INVALID-LINK-- | |

| Chicken | Liver | 4.5 ± 0.9 | --INVALID-LINK-- |

| Kidney | 3.8 ± 0.7 | --INVALID-LINK-- |

Experimental Protocols for AThTP Detection and Quantification

The accurate determination of AThTP concentrations in biological samples is crucial for understanding its physiological roles. The primary method employed for this purpose is reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization to form a fluorescent thiochrome derivative.

Tissue Extraction

-

Homogenization: Immediately after collection, freeze the tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold solution of 0.6 M trichloroacetic acid (TCA).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Carefully collect the supernatant which contains the acid-soluble nucleotides, including AThTP.

-

TCA Removal: Extract the TCA from the supernatant by repeated washing with water-saturated diethyl ether. The aqueous phase containing the nucleotides is retained.

HPLC Analysis

-

Derivatization: Convert the thiamine moiety of AThTP and other thiamine derivatives into their highly fluorescent thiochrome derivatives by adding an alkaline solution of potassium ferricyanide (K₃[Fe(CN)₆]).

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with an aqueous buffer (e.g., potassium phosphate buffer) and gradually increasing the concentration of an organic modifier like methanol or acetonitrile. This allows for the separation of different thiamine derivatives based on their polarity.

-

Flow Rate: A constant flow rate is maintained throughout the analysis.

-

-

Detection: The fluorescent thiochrome derivatives are detected using a fluorescence detector with an excitation wavelength of approximately 365 nm and an emission wavelength of around 435 nm.

-

Quantification: The concentration of AThTP is determined by comparing the peak area of the sample with that of a known concentration of an AThTP standard that has undergone the same derivatization process.

Biosynthesis, Hydrolysis, and Potential Signaling Pathways

The metabolic pathways of AThTP in mammals are not yet fully elucidated. However, studies in E. coli and the detection of hydrolytic activity in animal tissues provide initial insights.

Biosynthesis and Hydrolysis of AThTP

In E. coli, AThTP is synthesized from thiamine diphosphate (ThDP) and ATP (or ADP) by the enzyme thiamine diphosphate adenylyl transferase.[1] While a homologous enzyme has not been definitively identified in mammals, the presence of AThTP suggests a similar biosynthetic pathway may exist. Animal tissues have been shown to possess a membrane-bound AThTP hydrolase, which catalyzes the breakdown of AThTP.[5]

Caption: Putative biosynthesis and hydrolysis of this compound in mammalian systems.

Inhibition of PARP-1: A Potential Signaling Role

A significant finding is the ability of AThTP to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[1][2] The structural similarity of AThTP to NAD+, the substrate for PARP-1, is thought to be the basis for this inhibition.

Caption: AThTP acts as an inhibitor of PARP-1 activity.

Future Directions and Conclusion

The discovery of AThTP in mammalian tissues opens up a new area of research in nucleotide metabolism and signaling. Key areas for future investigation include:

-

Elucidation of the mammalian biosynthetic pathway for AThTP.

-

Characterization of the AThTP hydrolase and its regulatory mechanisms.

-

In-depth investigation of the physiological and pathological implications of PARP-1 inhibition by AThTP.

-

Exploration of other potential cellular targets and signaling roles of AThTP.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Discovery of a natural thiamine adenine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes | MDPI [mdpi.com]

Beyond the Coenzyme: A Technical Guide to the Non-Coenzyme Roles of Thiamine Derivatives in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1) is universally recognized for its indispensable role as a coenzyme, primarily in the form of thiamine pyrophosphate (TPP), which is crucial for central metabolic pathways. However, a growing body of evidence reveals that thiamine and its derivatives engage in a multitude of cellular processes that extend beyond their canonical coenzymatic functions. These non-coenzyme roles, ranging from the regulation of gene expression to the modulation of complex signaling cascades, are opening new avenues for understanding cellular physiology and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of these non-coenzyme functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Regulation of Gene Expression via Riboswitches

Thiamine pyrophosphate (TPP) can directly regulate gene expression in bacteria, archaea, and eukaryotes by binding to specific RNA structures in the 5' untranslated region of mRNAs called riboswitches.[1][2][3] This binding induces a conformational change in the RNA, leading to the sequestration of the ribosome-binding site or the formation of a transcriptional terminator, thereby downregulating the expression of genes involved in thiamine biosynthesis and transport.[1][4]

Data Presentation: TPP Riboswitch Binding Affinities

The binding affinity of TPP to its cognate riboswitch is a critical parameter for its regulatory function. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.

| Riboswitch Source Organism | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Escherichia coli (thiM) | TPP | In-line probing | ~50 nM | [5] |

| Bacillus subtilis (tenA) | TPP | - | High Affinity | [6] |

| Elaeis guineensis (ThiC) | TPP | Isothermal Titration Calorimetry (ITC) | 0.178 nM | [3] |

Experimental Protocols: Characterizing Riboswitch-Ligand Interactions

a) Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of RNA-ligand interactions.[3][4][6][7]

Protocol:

-

Sample Preparation:

-

Synthesize and purify the riboswitch RNA, ensuring high purity and proper folding. This is typically achieved by in vitro transcription followed by denaturing polyacrylamide gel electrophoresis (PAGE) purification.[3]

-

Prepare the ligand (TPP) solution at a known concentration.

-

Both RNA and ligand solutions must be in identical, degassed buffer to minimize heat artifacts from buffer mismatch and bubble formation. A common buffer is 10 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5.[3]

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the RNA solution into the sample cell and the ligand solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the sample cell while continuously monitoring the heat change.

-

A control titration of the ligand into the buffer alone should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat change peaks from each injection and subtract the heat of dilution.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

b) Filter Binding Assay

This technique relies on the principle that proteins and protein-nucleic acid complexes are retained by nitrocellulose filters, whereas free, negatively charged RNA is not.[8][9][10][11] While typically used for protein-RNA interactions, it can be adapted for small molecule-RNA interactions if the complex is sufficiently stable.

Protocol:

-

RNA Labeling:

-

Synthesize the riboswitch RNA with a radioactive label (e.g., 32P) or a fluorescent tag.

-

-

Binding Reaction:

-

Incubate a constant amount of labeled RNA with varying concentrations of the ligand (TPP) in a suitable binding buffer.

-

Allow the binding reaction to reach equilibrium.

-

-

Filtration:

-

Pass the binding reactions through a nitrocellulose filter under vacuum.

-

Wash the filters with cold binding buffer to remove unbound RNA.

-

-

Quantification:

-

Quantify the amount of labeled RNA retained on each filter using a scintillation counter (for 32P) or a fluorescence scanner.

-

-

Data Analysis:

-

Plot the fraction of bound RNA against the ligand concentration and fit the data to a binding curve to determine the Kd.

-

c) In Vitro Transcription Termination Assay

This functional assay assesses the ability of the riboswitch to terminate transcription in the presence of its ligand.[12][13][14][15]

Protocol:

-

Template Preparation:

-

Prepare a linear DNA template containing a promoter (e.g., T7), the riboswitch sequence, and a downstream region.

-

-

In Vitro Transcription:

-

Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and ribonucleotides (including a radiolabeled nucleotide like [α-32P]UTP).

-

Add varying concentrations of TPP to the reactions.

-

-

Analysis of Transcripts:

-

Separate the transcription products by denaturing PAGE.

-

Visualize the full-length (read-through) and terminated transcripts by autoradiography.

-

-

Data Analysis:

-

Quantify the intensity of the bands corresponding to the terminated and full-length transcripts.

-

Calculate the termination efficiency at each ligand concentration and plot the data to determine the EC50, the concentration of ligand required for half-maximal termination.

-

Mandatory Visualization: TPP Riboswitch Mechanism

Caption: TPP riboswitch-mediated gene regulation.

Neuromodulation and Signaling

Thiamine derivatives, particularly thiamine triphosphate (ThTP), are found in nervous tissue and are implicated in neuronal signaling, although their precise roles are still under investigation.[5][16][17] In rat brain, the concentration of ThTP is approximately five times higher in neurons than in astrocytes.[2] Studies suggest that ThTP may modulate ion channel activity and neurotransmitter release.[5][16][17]

Data Presentation: Thiamine Derivative Concentrations in Brain

| Thiamine Derivative | Tissue/Cell Type | Concentration/Level | Reference |

| ThTP | Rat Brain | 2-3% of total thiamine at steady state | [18] |

| ThTP | Human Brain | Present in nearly all samples | [19][20] |

| ThTP | Rat Neurons vs. Astrocytes | ~5-fold higher in neurons | [2] |

| AThTP | Human Adult Tissues | Detected sporadically | [19][20] |

| AThTP | Human Fetal Tissues & Cell Lines | More consistently found | [19][20] |

Experimental Protocols: Quantification of Thiamine Derivatives in Brain Tissue

a) High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying thiamine and its phosphorylated derivatives.[19][20][21]

Protocol:

-

Tissue Extraction:

-

Pre-column Derivatization:

-

Thiamine derivatives are not naturally fluorescent. To enhance detection sensitivity, convert them to highly fluorescent thiochrome derivatives by oxidation in an alkaline solution (e.g., using potassium ferricyanide).

-

-

HPLC Separation:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a suitable mobile phase gradient (e.g., a mixture of phosphate buffer and methanol) to separate the different thiochrome derivatives.

-

-

Detection and Quantification:

-

Detect the separated thiochrome derivatives using a fluorescence detector.

-

Quantify the concentration of each derivative by comparing its peak area to that of known standards.

-

Allosteric Regulation of Metabolic Enzymes

Thiamine and its derivatives can act as allosteric regulators of enzymes that do not use TPP as a coenzyme. This non-coenzyme binding can either activate or inhibit enzyme activity, providing a direct link between thiamine status and the regulation of key metabolic pathways.

a) Glutamate Dehydrogenase (GDH) and Malate Dehydrogenase (MDH)

Studies have shown that thiamine derivatives can allosterically modulate the activity of GDH and MDH, enzymes central to amino acid and carbohydrate metabolism.[6][24][25][26][27][28][29] Thiamine triphosphate (ThTP) and adenosine thiamine triphosphate (AThTP) have been identified as activators of glutamate dehydrogenase.[6][24]

Experimental Protocols: Kinetic Analysis of Allosteric Regulation

Protocol:

-

Enzyme and Substrate Preparation:

-

Purify the enzyme of interest (e.g., GDH or MDH).

-

Prepare solutions of the enzyme's substrates and the thiamine derivatives to be tested at various concentrations.

-

-

Enzyme Activity Assay:

-

Perform enzyme activity assays in the absence and presence of different concentrations of the thiamine derivative.

-

Monitor the rate of the enzymatic reaction, typically by measuring the change in absorbance of a substrate or product over time using a spectrophotometer.

-

-

Data Analysis:

-

Plot the initial reaction velocity against the substrate concentration to generate Michaelis-Menten plots.

-

Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk plots) to determine the kinetic parameters (Vmax, Km) in the presence and absence of the allosteric modulator.

-

This analysis will reveal whether the thiamine derivative acts as an activator or inhibitor and can provide insights into the mechanism of allosteric regulation.

-

Modulation of Oxidative Stress and Inflammation

Lipophilic thiamine derivatives, such as benfotiamine, have demonstrated significant antioxidant and anti-inflammatory properties that appear to be independent of their conversion to TPP.[13][25][30][31][32][33]

a) Activation of the Nrf2 Pathway

Benfotiamine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[31] Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by inducers like benfotiamine, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Data Presentation: Antioxidant Effects of Benfotiamine

| Assay | Cell Line/Model | Effect of Benfotiamine | Reference |

| Ferric Reducing Ability of Plasma (FRAP) | Cell-free | Direct antioxidant effect | [5][32] |

| Nrf2 Nuclear Translocation | - | Induces translocation | [31] |

| ARE-luciferase reporter | SH-SY5Y cells | Activates reporter | [34] |

Experimental Protocols: Assessing Nrf2 Activation

a) Nrf2 Luciferase Reporter Assay

This is a common method to quantify the activation of the Nrf2 pathway.[34][35][36][37]

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2 or SH-SY5Y).

-

Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). A co-transfection with a plasmid expressing Renilla luciferase is often used for normalization.

-

-

Treatment:

-

Treat the transfected cells with various concentrations of benfotiamine or a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

-

Luciferase Assay:

-

After an appropriate incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control to quantify the activation of the Nrf2 pathway.

-

Mandatory Visualization: Benfotiamine-Mediated Nrf2 Activation

Caption: Benfotiamine activates the Nrf2 antioxidant pathway.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

This compound (AThTP) has been identified as an inhibitor of PARP-1, an enzyme involved in DNA repair and cell death.[12][38] Overactivation of PARP-1 can deplete cellular NAD+ and ATP, leading to cell dysfunction and death. The inhibitory effect of AThTP on PARP-1 suggests a potential role for this thiamine derivative in modulating cellular stress responses.

Data Presentation: AThTP Inhibition of PARP-1

| Inhibitor | Target | Method | IC50 / % Inhibition | Reference |

| AThTP | PARP-1 | In vitro enzyme assay | Complete inhibition at 10 µM | [38] |

| Olaparib (control) | PARP-1 | In vitro enzyme assay | IC50 = 5 nM | [39] |

| Olaparib (control) | PARP-2 | In vitro enzyme assay | IC50 = 1 nM | [39] |

Note: The IC50 value for AThTP inhibition of PARP-1 is not explicitly stated in the provided search results, but complete inhibition at 10 µM suggests an IC50 in the low micromolar or high nanomolar range. Further studies are needed to determine the precise IC50.[38][39][40][41][42]

Experimental Protocols: PARP-1 Inhibition Assay

Protocol:

-

Reagents:

-

Recombinant human PARP-1 enzyme.

-

Activated DNA (e.g., nicked DNA) to stimulate PARP-1 activity.

-

Histones (substrate for poly(ADP-ribosyl)ation).

-

Biotinylated NAD+ (co-substrate).

-

AThTP and a known PARP-1 inhibitor (e.g., Olaparib) for positive control.

-

-

Assay Procedure (ELISA-based):

-

Coat a 96-well plate with histones.

-

In separate wells, add the PARP-1 enzyme, activated DNA, and varying concentrations of AThTP or the control inhibitor.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate to allow for the poly(ADP-ribosyl)ation of histones.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains on the histones.

-

Wash the plate again.

-

Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.

-

-

Data Analysis:

-

The signal is proportional to PARP-1 activity.

-

Plot the percentage of inhibition against the logarithm of the AThTP concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of AThTP required to inhibit 50% of PARP-1 activity.

-

Mandatory Visualization: AThTP Inhibition of PARP-1

Caption: AThTP inhibits PARP-1, potentially mitigating excessive DNA damage-induced cell death.

Conclusion

The non-coenzyme functions of thiamine derivatives represent a paradigm shift in our understanding of this essential vitamin. From directly controlling gene expression through riboswitches to modulating intricate signaling pathways involved in neuronal function, oxidative stress, and cell fate, these molecules exhibit a remarkable functional diversity. The data and protocols presented in this guide underscore the importance of continued research in this area. A deeper understanding of these non-coenzyme roles holds significant promise for the development of novel therapeutic interventions for a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Further quantitative characterization of these interactions and elucidation of the downstream cellular consequences will be critical in translating these fundamental discoveries into clinical applications.

References

- 1. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Filter-binding assay [gene.mie-u.ac.jp]

- 3. news-medical.net [news-medical.net]

- 4. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benfotiamine exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitoring RNA-ligand interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Filter binding assay - Wikipedia [en.wikipedia.org]

- 10. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 12. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetics of Riboswitch Regulation Studied By In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]

- 16. Electrophoretic mobility shift assay for characterizing RNA-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abbexa.com [abbexa.com]

- 18. Synthesis of thiamine triphosphate in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiamine status in humans and content of phosphorylated thiamine derivatives in biopsies and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.plos.org [journals.plos.org]

- 21. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Temperature dependent terahertz spectroscopy and imaging of orthotopic brain gliomas in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Terahertz spectroscopy of brain tissue from a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Video: Electrophoretic Mobility Shift Assay EMSA for the Study of RNA-Protein Interactions: The IRE/IRP Example [jove.com]

- 25. protein.bio.msu.ru [protein.bio.msu.ru]

- 26. researchgate.net [researchgate.net]

- 27. [PDF] NON-COENZYME PROPERTIES OF THIAMINE: EVALUATION OF BINDING AFFINITY TO MALATE DEHYDROGENASE ISOFORMS | Semantic Scholar [semanticscholar.org]

- 28. Allosteric Regulation — MCC [mdhcurescommunity.org]

- 29. Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bio-protocol.org [bio-protocol.org]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 35. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 36. indigobiosciences.com [indigobiosciences.com]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 40. ATR inhibition increases reliance on PARP-mediated DNA repair revealing an improved therapeutic strategy for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

The Subcellular Landscape of Adenosine Thiamine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine thiamine triphosphate (AThTP) is a naturally occurring thiamine adenine nucleotide discovered relatively recently in organisms ranging from Escherichia coli to mammals. While its precise physiological roles are still under active investigation, emerging evidence suggests its involvement in cellular stress responses and metabolic regulation. In mammals, AThTP is found in small quantities in various tissues, including the muscle, heart, brain, kidneys, and liver.[1] A critical aspect of elucidating its function is understanding its distribution within the cell. This technical guide provides an in-depth overview of the current knowledge on the intracellular localization of AThTP, detailed experimental protocols for its study, and a visualization of its known signaling interactions.

Quantitative Data on Subcellular Localization

Precise quantitative data on the subcellular distribution of AThTP in mammalian cells is currently limited in the scientific literature. However, studies on the localization of its precursor, thiamine diphosphate (ThDP), and the related compound thiamine triphosphate (ThTP) in rat brain provide valuable insights into the likely distribution of AThTP. The following table summarizes the relative distribution of these thiamine derivatives, which can be considered indicative of AThTP's potential localization patterns. It is important to note that the distribution of these molecules can be tissue-specific. For instance, while ThTP is predominantly mitochondrial in the brain, it is mainly found in the cytosolic fraction in skeletal muscle and liver.[2]

| Subcellular Fraction | Thiamine Diphosphate (ThDP) Content | Thiamine Triphosphate (ThTP) Content | Putative this compound (AThTP) Concentration |

| Mitochondria | High | Significant | High |

| Cytosol | Low | Barely Detectable | Low to Moderate |

| Nucleus | Not explicitly detailed | Not explicitly detailed | Low to Moderate |

| Synaptosomes | High | Slightly Enriched | Moderate to High |

| Microsomes | Low | Barely Detectable | Low |

| Myelin | Low | Significant | Low |

Data is inferred from studies on thiamine derivatives in rat brain and presented as relative concentrations.[3] Absolute concentrations of AThTP in specific organelles require further investigation.

Experimental Protocols

Determining the subcellular localization of a small molecule like AThTP requires a combination of meticulous subcellular fractionation and sensitive analytical techniques. Below are detailed methodologies for these key experiments.

Protocol 1: Subcellular Fractionation of Mammalian Cells

This protocol describes the separation of cytoplasm, mitochondria, and nuclei from cultured mammalian cells using differential centrifugation.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors just before use.

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge and refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 10 volumes of ice-cold Fractionation Buffer. Allow the cells to swell on ice for 20 minutes.

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.

-

Isolation of Nuclei: Transfer the homogenate to a microcentrifuge tube and centrifuge at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei.

-

Isolation of Cytosol and Mitochondria: Carefully collect the supernatant from the previous step and transfer it to a new tube. Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.

-

Washing of Fractions: Wash the nuclear pellet by resuspending in Fractionation Buffer and centrifuging again at 720 x g for 5 minutes. Similarly, wash the mitochondrial pellet by resuspending in Fractionation Buffer and centrifuging at 10,000 x g for 15 minutes.

-

Fraction Storage: Store the cytosolic, mitochondrial, and nuclear fractions at -80°C until further analysis. An aliquot of each fraction should be taken for protein quantification (e.g., using a Bradford or BCA assay) to normalize the AThTP content.

Protocol 2: Quantification of AThTP by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of AThTP from subcellular fractions using reversed-phase HPLC with pre-column derivatization to a fluorescent thiochrome derivative.

Materials:

-

Subcellular fractions (cytosol, mitochondria, nucleus)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Potassium ferricyanide (K₃[Fe(CN)₆]) solution (freshly prepared in 15% NaOH)

-

AThTP standard

-

HPLC system with a fluorescence detector (Excitation: ~365 nm, Emission: ~450 nm)

-

Reversed-phase C18 column

-

Mobile phase: A suitable buffer system, for example, a gradient of potassium phosphate buffer and methanol.

Procedure:

-

Nucleotide Extraction: To 100 µL of each subcellular fraction, add 100 µL of ice-cold 10% TCA. Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.

-

Protein Removal: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C. Collect the supernatant containing the nucleotides.

-

Pre-column Derivatization: To 50 µL of the supernatant or AThTP standard, add 50 µL of freshly prepared potassium ferricyanide in 15% NaOH. Vortex briefly. The reaction proceeds rapidly at room temperature.

-

HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute the thiochrome derivatives using a suitable gradient program.

-

Quantification: Identify the AThTP-thiochrome peak by comparing its retention time with that of the AThTP standard. Quantify the amount of AThTP in each fraction by integrating the peak area and comparing it to a standard curve generated with known concentrations of AThTP. Normalize the AThTP concentration to the protein content of each fraction (pmol/mg protein).

Visualization of Signaling Pathways and Experimental Workflows

AThTP Interaction with PARP-1

This compound has been shown to be an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][4] This interaction is thought to be structurally similar to the binding of NAD+, the natural substrate of PARP-1. The following diagram illustrates this direct molecular interaction.

Proposed Signaling Pathway Downstream of AThTP-Mediated PARP-1 Inhibition

The inhibition of PARP-1 by AThTP has significant downstream implications, particularly in the context of cellular stress and NAD+ metabolism. PARP-1 is a major consumer of NAD+ in response to DNA damage. By inhibiting PARP-1, AThTP may lead to the preservation of cellular NAD+ pools. This, in turn, can influence the activity of other NAD+-dependent enzymes, such as the sirtuins (e.g., SIRT1), which are critical regulators of metabolism and stress resistance.

Experimental Workflow for Determining AThTP Subcellular Localization

The following diagram outlines the logical flow of the experimental process to determine the intracellular localization of AThTP.

Conclusion

The intracellular localization of this compound is a key piece of the puzzle in understanding its cellular functions. While direct quantitative data in mammalian cells is still forthcoming, evidence from related thiamine derivatives suggests a potential enrichment in mitochondria, particularly in neuronal cells. The provided experimental protocols offer a robust framework for researchers to investigate the subcellular distribution of AThTP in various cell types and tissues. Furthermore, the elucidation of its inhibitory effect on PARP-1 opens up exciting avenues for research into its role in cellular stress responses, NAD+ metabolism, and potentially, as a target for therapeutic development. The diagrams presented herein provide a visual summary of the current understanding and a logical workflow for future investigations into this intriguing molecule.

References

Adenosine Thiamine Triphosphate in Plant and Fungal Physiology: A Technical Guide

Abstract

Adenosine thiamine triphosphate (AThTP) is a naturally occurring, yet enigmatic, derivative of thiamine (Vitamin B1). First discovered in bacteria under conditions of metabolic stress, its presence and physiological significance in eukaryotes, particularly plants and fungi, remain subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding AThTP in plant and fungal systems. It covers the existing, albeit sometimes conflicting, evidence for its presence, delves into its hypothetical biosynthesis and metabolic pathways, and explores its potential role as a signaling molecule in stress responses. This document also presents adapted experimental protocols for the detection and quantification of AThTP and summarizes the available data to guide future research in this emerging area.

Introduction to this compound (AThTP)

Thiamine and its phosphorylated derivatives, primarily thiamine diphosphate (ThDP), are essential for all living organisms, acting as a crucial cofactor for enzymes in central carbon metabolism.[1] Beyond the well-established coenzymatic role of ThDP, other thiamine derivatives have been identified, including thiamine triphosphate (ThTP) and the adenylated form, this compound (AThTP).[1] AThTP is structurally unique, consisting of a thiamine diphosphate moiety linked to an adenosine monophosphate (AMP) molecule.

In the bacterium Escherichia coli, AThTP accumulates under conditions of carbon starvation, suggesting a role as a molecular "alarmone" that signals metabolic stress.[2] This has led to the hypothesis that AThTP may serve a similar signaling function in eukaryotes. However, its study in plants and fungi has been hampered by its apparently low intracellular concentrations and the lack of dedicated analytical methods.

AThTP in Plant Physiology

The existence and physiological role of AThTP in plants are currently not well-established, with conflicting reports in the literature.

2.1. Evidence for Presence

An early report suggested the presence of AThTP in the roots of Arabidopsis thaliana.[1] However, this finding has been difficult to reproduce. A more recent, comprehensive study utilizing a sensitive liquid chromatography-mass spectrometry (LC-MS/MS) method was unable to detect AThTP in either the shoots or roots of Arabidopsis thaliana under standard growth conditions, while other thiamine derivatives like ThTP were readily quantifiable.[3] This discrepancy suggests that if AThTP is present in plants, it may be under the following circumstances:

-

Confined to specific tissues or cell types not yet analyzed in detail.

-

Present only during specific developmental stages.

-

Induced under highly specific environmental or stress conditions that have not been replicated in subsequent studies.

Further metabolomic profiling of various plant species under a wide array of abiotic and biotic stresses is required to definitively determine the extent of AThTP's presence in the plant kingdom.[4][5][6]

2.2. Potential Physiological Roles

Given the lack of consistent detection, any proposed role for AThTP in plant physiology remains speculative. If present, it could potentially function as a signaling molecule in response to energy deprivation or other metabolic stresses, analogous to its proposed role in bacteria. Extracellular ATP is a known signaling molecule in plants, involved in responses to wounding, pathogen attack, and other stresses.[7][8][9] It is conceivable that an intracellular derivative like AThTP could play a role in a distinct signaling network.

AThTP in Fungal Physiology

The evidence for AThTP in fungi, particularly in the model yeast Saccharomyces cerevisiae, is more consistent than in plants, though still limited.

3.1. Presence and Role as a Stress Alarmone

AThTP has been detected in yeast, where it is also hypothesized to function as a stress alarmone.[1][2] In S. cerevisiae, carbon starvation leads to a drastic decrease in intracellular ATP levels and a loss of fermentative capacity.[10][11][12][13][14] While studies have focused on the dynamics of ATP and storage carbohydrates during starvation, the specific role of AThTP in this response has not been fully elucidated. It is proposed that, similar to its function in E. coli, AThTP may accumulate in fungal cells experiencing energy deprivation, potentially modulating metabolic pathways to conserve resources and promote survival. The regulation of sporulation and pathogenesis in fungi is complex and often linked to nutrient availability and stress responses.[15][16][17] AThTP could potentially play a signaling role in these processes, although direct evidence is currently lacking.

Data Presentation: AThTP Detection in Various Organisms

The following table summarizes the reported presence or absence of AThTP in different biological systems based on available literature. The lack of quantitative values underscores the need for further research in this area.

| Organism/Tissue | Presence Reported | Conditions | Reference(s) |

| Escherichia coli | Yes (up to 15-20% of total thiamine) | Carbon starvation | [2] |

| Arabidopsis thaliana (Roots) | Yes (low levels) | Not specified | [1] |

| Arabidopsis thaliana (Shoots & Roots) | Not Detected | Standard growth conditions | [3] |

| Saccharomyces cerevisiae (Yeast) | Yes (low levels) | Not specified | [1][2] |

| Animal Tissues (e.g., liver, brain) | Yes (low levels) | Normal physiological conditions | [18][19] |

Biosynthesis and Metabolism of AThTP

The enzymatic pathways for AThTP synthesis and degradation have not been fully characterized in plants and fungi. The known pathway in E. coli serves as the primary model.

5.1. Biosynthesis

In E. coli, AThTP is synthesized from thiamine diphosphate (ThDP) and either ATP or ADP. This reaction is catalyzed by the enzyme thiamine diphosphate adenylyl transferase .

ThDP + ATP/ADP ⇌ AThTP + PPi/Pi

Homologs of this enzyme have not yet been identified in plant or fungal genomes.

5.2. Hydrolysis

An AThTP hydrolase activity has been identified in animal tissues, which degrades AThTP back to ThDP and AMP.[18] The presence of a similar enzymatic activity in plants and fungi is plausible as a mechanism to regulate AThTP levels, but this has not been experimentally confirmed.

Diagram: Hypothetical AThTP Metabolic Pathway

Caption: Hypothetical metabolic pathway for AThTP synthesis and hydrolysis in plants and fungi.

AThTP as a Putative Signaling Molecule

The primary hypothesis for AThTP's function in plants and fungi is its role as a signaling molecule, or "alarmone," in response to metabolic stress, particularly energy depletion.

Diagram: Hypothetical AThTP Signaling in Stress Response

Caption: Conceptual model of AThTP as a stress alarmone in plant and fungal cells.

Experimental Protocols: Analysis of Thiamine Derivatives

While no standardized protocol exists specifically for AThTP, methodologies for quantifying other thiamine phosphates can be adapted. The following protocol is a composite based on established LC-MS/MS methods for thiamine derivatives in plant tissues.[20][21]

7.1. Sample Preparation and Extraction

-

Harvesting: Flash-freeze approximately 100-200 mg of plant or fungal tissue in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-